8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core that confers conformational rigidity, often exploited in drug design to enhance target binding specificity. The key structural features include:
- A sulfonyl group at the 8-position, linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- A methyl substituent at the 3-position, which may influence steric hindrance and lipophilicity.
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-18-14(20)16(17-15(18)21)4-6-19(7-5-16)26(22,23)11-2-3-12-13(10-11)25-9-8-24-12/h2-3,10H,4-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOYFHYPSBLWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted derivatives.
Scientific Research Applications
8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to key proteins and altering their function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
Compounds sharing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core but differing in substituents exhibit distinct physicochemical and biological properties:
Electronic and Steric Effects
- Sulfonyl vs.
- Methyl vs. Bulkier Substituents : The 3-methyl group minimizes steric hindrance, contrasting with cyclohexylmethyl () or diisopropyl () groups, which may hinder receptor access .
Research Implications and Limitations
- Structural Insights : Spirocyclic cores in all compounds suggest design strategies for conformational restriction, enhancing target selectivity.
- Data Gaps : Pharmacological data (e.g., binding affinity, solubility) are absent in the provided evidence, limiting functional comparisons. Further studies should prioritize assay-based profiling.
Biological Activity
8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that possesses a unique structural framework characterized by a spirocyclic arrangement. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- A triazaspiro moiety which contributes to its structural complexity and potential pharmacological properties.
- A sulfonyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin derivative which may enhance its biological interactions.
Synthesis Methods
The synthesis of this compound can be approached through various chemical reactions. Common methods include:
- Reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides under alkaline conditions.
- Subsequent derivatization with different amines or acetamides to obtain the desired sulfonamide derivatives.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial activity : Compounds containing the dioxin moiety have shown effectiveness against various pathogens.
- Antibacterial properties : Sulfonamide derivatives are known for their antibacterial efficacy against a variety of bacterial strains.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds. For instance:
- Compounds derived from 2,3-dihydrobenzo[1,4]dioxin have been screened against enzymes like α-glucosidase and acetylcholinesterase, which are relevant for conditions such as Type 2 diabetes and Alzheimer's disease .
Case Studies and Findings
- DprE1 Inhibitors : A series of inhibitors based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold demonstrated potent activity against DprE1, an enzyme critical for mycobacterial cell wall synthesis. These compounds showed promising results in whole-cell antimycobacterial assays .
- Sulfonamide Derivatives : The synthesis and biological evaluation of sulfonamides containing benzodioxane moieties indicated significant enzyme inhibition and potential therapeutic applications for metabolic disorders .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Contains the dioxin moiety | Antimicrobial activity |
| Sulfonamide derivatives | Includes sulfonamide functionality | Antibacterial properties |
| Triazole-based compounds | Similar spirocyclic structure | Antifungal activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the triazaspiro core of this compound?
- Methodology : The spirocyclic framework is typically synthesized via cyclization reactions using ketones or aldehydes as bridging agents. Key steps include:
- Stepwise assembly : Reacting a cyclohexanone derivative with a sulfonamide-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the spiro ring .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during sulfonylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates .
Q. How can spectroscopic techniques validate the compound’s structure and purity?
- Analytical workflow :
- NMR : ¹H/¹³C NMR confirms the spirocyclic structure via distinct proton signals for the methyl group (δ ~1.2–1.5 ppm) and sulfonyl-attached aromatic protons (δ ~7.3–8.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ ion matching theoretical molecular weight within 3 ppm error) .
- X-ray crystallography : Single-crystal analysis resolves spatial conformation, particularly the dihedral angle between the dioxin and spiro rings .
Q. What physicochemical properties influence its solubility and stability in biological assays?
- Key parameters :
- LogP : Calculated lipophilicity (LogP ~2.5–3.0) suggests moderate membrane permeability but may require formulation with cyclodextrins for aqueous solubility .
- pKa : The sulfonyl group (pKa ~1.5) and spirocyclic tertiary amine (pKa ~8.2) dictate pH-dependent stability .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 220°C, necessitating storage at –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the dioxin ring) alter biological activity?
- SAR analysis :
- Electron-withdrawing groups (e.g., –CF₃ at the para position) enhance receptor binding affinity by 2–3 fold in enzyme inhibition assays (e.g., IC₅₀ reduction from 1.2 µM to 0.4 µM) .
- Steric effects : Bulky substituents on the dioxin ring reduce activity due to hindered access to hydrophobic binding pockets (e.g., 50% drop in potency with –OCH₂CH₃ vs. –OCH₃) .
- Methodological validation : Use molecular docking (AutoDock Vina) and in vitro kinase assays to correlate substituent effects with target engagement .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting framework :
- Assay standardization : Compare buffer conditions (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM vs. 10 µM) in kinase inhibition studies .
- Off-target profiling : Screen against a panel of 50+ kinases to identify cross-reactivity (e.g., false positives due to GSK3β inhibition) .
- Metabolic interference : Pre-incubate with liver microsomes to assess stability; rapid degradation (t₁/₂ < 15 min) may explain variability in cell-based assays .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- In silico strategies :
- CYP450 metabolism : Use Schrödinger’s SiteMap to identify oxidation sites (e.g., benzylic C–H bonds on the spiro ring) .
- Toxicity prediction : ADMET Predictor™ flags potential hepatotoxicity via glutathione depletion (alert: >50% depletion at 10 µM) .
- Metabolite identification : LC-MS/MS detects N-oxide and sulfone metabolites in rat plasma, guiding structural optimization .
Q. What crystallographic techniques elucidate conformational dynamics in solution vs. solid state?
- Advanced characterization :
- Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) reveals ring-flipping of the spiro system (ΔG‡ ~12 kcal/mol) .
- Powder XRD : Compare experimental and simulated patterns to assess polymorphism; a monoclinic P2₁/c space group is typical .
- Molecular dynamics (MD) simulations : AMBER forcefields model solvent interactions, showing increased rigidity in polar solvents (e.g., DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
